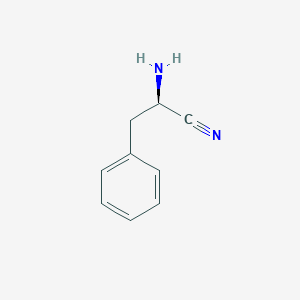

(2R)-2-Amino-3-phenylpropanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXNAHRDJXOJHT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159517-27-8 | |

| Record name | 2-Amino-3-phenylpropanenitrile, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159517278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-PHENYLPROPANENITRILE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27YS6CHS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2R)-2-Amino-3-phenylpropanenitrile: A Technical Guide for Researchers

CAS Number: 55379-75-4 (for racemic mixture)

This technical guide provides an in-depth overview of (2R)-2-Amino-3-phenylpropanenitrile, a chiral aminonitrile with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a comprehensive summary of its chemical properties, synthesis, and biological activities.

Chemical and Physical Properties

This compound, also known as (R)-α-aminobenzyl cyanide, is the (R)-enantiomer of 2-amino-3-phenylpropanenitrile. As a chiral molecule, its stereochemistry plays a crucial role in its biological interactions. The hydrochloride salt of the racemic mixture has the CAS number 93554-83-7.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | PubChem |

| Molecular Weight | 146.19 g/mol | PubChem |

| Appearance | Not specified (likely a solid or oil) | General chemical knowledge |

| Solubility | Not specified | General chemical knowledge |

| Specific Rotation [α]D | Data not available for the pure (R)-enantiomer in the searched literature. | N/A |

Synthesis

The primary method for the synthesis of α-aminonitriles, including this compound, is the Strecker reaction .[1] This versatile reaction typically involves a one-pot, three-component condensation of an aldehyde (in this case, phenylacetaldehyde), an amine (such as ammonia), and a cyanide source (like potassium cyanide).

To achieve the desired (R)-stereochemistry, an asymmetric Strecker synthesis is required. This is typically accomplished through the use of a chiral catalyst or a chiral auxiliary. While a specific, detailed protocol for the enantioselective synthesis of this compound was not found in the available literature, the general approach involves the following steps:

General Experimental Protocol for Asymmetric Strecker Synthesis

A chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, is used to control the stereochemical outcome of the cyanide addition to the imine intermediate.

Materials:

-

Phenylacetaldehyde

-

Ammonia or an ammonia source (e.g., ammonium chloride)

-

Cyanide source (e.g., potassium cyanide, trimethylsilyl cyanide)

-

Chiral catalyst (e.g., a chiral Schiff base-metal complex, or a chiral thiourea derivative)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Acid for workup (e.g., hydrochloric acid)

Procedure (Illustrative):

-

In a dry reaction vessel under an inert atmosphere, the chiral catalyst is dissolved in the anhydrous solvent.

-

Phenylacetaldehyde and the ammonia source are added to the reaction mixture and stirred to form the corresponding imine in situ.

-

The cyanide source is then added, and the reaction is stirred at a controlled temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography to isolate the desired this compound.

-

The enantiomeric excess (e.e.) of the product is determined using a chiral chromatography method (e.g., chiral HPLC).

Expected Outcome: The yield and enantiomeric excess are highly dependent on the specific chiral catalyst and reaction conditions employed. Researchers should consult the literature on asymmetric Strecker reactions for suitable catalyst systems for aromatic aldehydes.

Asymmetric Strecker Synthesis Workflow

Biological Activity and Potential Applications

This compound and related aminonitriles have garnered interest in drug development due to their potential as enzyme inhibitors.

Inhibition of Cathepsin B

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion, metastasis, and angiogenesis.[2][3] Nitrile-containing compounds have been identified as potent inhibitors of cysteine proteases. The nitrile group can interact with the catalytic cysteine residue in the active site of the enzyme, forming a reversible thioimidate ester, thereby blocking its proteolytic activity.[2]

The inhibition of cathepsin B by compounds like this compound could disrupt the degradation of the extracellular matrix by cancer cells, a critical step in metastasis.

Role in Cancer Cell Signaling

The overexpression of cathepsin B in cancer has been linked to several signaling pathways, including the ErbB pathway.[2] By inhibiting cathepsin B, this compound could potentially modulate these pathways, leading to anti-cancer effects. The proposed mechanism involves the reduction of the invasive and migratory potential of cancer cells.

Inhibition of Cathepsin B-mediated Invasion

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Development of optimized and scalable enantioselective synthetic routes.

-

Detailed in vitro and in vivo studies to confirm its efficacy as a cathepsin B inhibitor.

-

Elucidation of the precise signaling pathways modulated by this compound in cancer cells.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this compound. The information provided herein highlights its potential as a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology.

References

An In-depth Technical Guide on the Chemical Properties of (2R)-2-Amino-3-phenylpropanenitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (2R)-2-Amino-3-phenylpropanenitrile. The information is curated for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

This compound, a chiral molecule, is the nitrile analog of the unnatural amino acid D-phenylalanine. While specific experimental data for the (2R)-enantiomer is limited in publicly available literature, the properties of the racemic mixture (rac-2-Amino-3-phenylpropanenitrile) provide valuable insights.

Table 1: General and Computed Properties of 2-Amino-3-phenylpropanenitrile

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| CAS Number | 55379-75-4 (racemate) | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | (R)-alpha-Aminobenzenepropanenitrile, D-Phenylalanine nitrile | |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 146.084398327 Da | [1] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

Physical State: The hydrochloride salt of 2-amino-3-phenylpropanenitrile is a solid.[3][4]

Spectroscopic Data: Spectroscopic data for the racemic mixture is available in spectral databases, including GC-MS and vapor-phase IR spectra.[1] While Fourier-transform infrared (FTIR) spectroscopy can differentiate between racemic and enantiopure forms of related compounds like phenylalanine due to differences in crystal packing and hydrogen bonding, it does not distinguish between the (R) and (S) enantiomers in solution.[5]

Experimental Protocols

Synthesis: Enantioselective Strecker Synthesis

The synthesis of this compound can be achieved through an enantioselective Strecker reaction. This method involves the reaction of phenylacetaldehyde with a cyanide source and an ammonia source in the presence of a chiral catalyst.

General Protocol:

-

Imine Formation: Phenylacetaldehyde is reacted with a source of ammonia (e.g., ammonium chloride) to form the corresponding imine in situ.

-

Cyanation: A cyanide source, such as potassium cyanide or trimethylsilyl cyanide (TMSCN), is added to the imine in the presence of a chiral catalyst. The catalyst, for example, a chiral guanidine or a metal-ligand complex, directs the cyanide addition to one face of the imine, leading to the preferential formation of the (R)-enantiomer.

-

Work-up and Isolation: The reaction mixture is quenched and the product is extracted with an organic solvent. The crude product is then purified.

Figure 1: General workflow for the enantioselective Strecker synthesis of this compound.

Purification: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound can be determined, and the enantiomers can be separated using chiral HPLC.

General Protocol:

-

Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns are often effective for the separation of amino acid derivatives.

-

Mobile Phase: A suitable mobile phase is selected. This typically consists of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol or ethanol) for normal-phase chromatography.

-

Detection: The separated enantiomers are detected using a UV detector.

-

Fraction Collection: For preparative separations, the fractions corresponding to each enantiomer are collected.

Figure 2: Experimental workflow for the chiral separation of 2-Amino-3-phenylpropanenitrile enantiomers by HPLC.

Biological Activity and Potential Signaling Pathways

While the specific biological activities of this compound are not extensively documented, research on the racemic mixture and related D-phenylalanine derivatives provides insights into its potential therapeutic applications.

Anti-cancer Potential

The racemic form of 2-amino-3-phenylpropanenitrile has demonstrated therapeutic effects in animal models of brain tumors.[2] Although the exact mechanism of action is not fully understood, many nitrile-containing compounds exhibit anti-cancer properties. The cytotoxic effects could be mediated through various cell signaling pathways, including the induction of apoptosis.

One of the key pathways in drug-induced apoptosis is the c-Jun N-terminal kinase (JNK) signaling cascade. Activation of JNK can lead to the phosphorylation of pro- and anti-apoptotic proteins, ultimately resulting in programmed cell death.

References

- 1. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-phenylpropanenitrile | 55379-75-4 | FCA37975 [biosynth.com]

- 3. 2-Amino-3-phenylpropanenitrile HCl | 93554-83-7 | TDA55483 [biosynth.com]

- 4. 2-amino-3-phenylpropanenitrile hydrochloride | 93554-83-7 [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Spectral Data of (2R)-2-Amino-3-phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available and predicted spectral data for the chiral molecule (2R)-2-Amino-3-phenylpropanenitrile. The information compiled herein is intended to support research and development activities by offering a consolidated resource for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.

Data Presentation

The Gas Chromatography-Mass Spectrometry (GC-MS) data for 2-Amino-3-phenylpropanenitrile reveals a fragmentation pattern with the following prominent peaks:

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Interpretation |

| 91 | Top Peak | Tropylium ion ([C7H7]+), characteristic of a benzyl group |

| 65 | 2nd Highest | Likely a fragment of the tropylium ion |

| 119 | 3rd Highest | Possibly [M-HCN]+ or related fragments |

Data sourced from PubChem CID 561384[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of a thermally stable and volatile compound like an aminonitrile would involve the following steps:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol). For quantitative analysis, an internal standard is added.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column (e.g., a 30 m column with a 5% phenyl polysiloxane stationary phase). The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling point and polarity.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of each fragment ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms (specifically 1H and 13C).

Data Presentation: Predicted Spectra

Due to the lack of publicly available experimental NMR spectra for this compound, the following tables present predicted chemical shifts based on the analysis of structurally similar compounds.

1H NMR (Proton NMR) - Predicted Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C6H5) | 7.2 - 7.4 | Multiplet |

| Methine (CH) | ~4.0 | Triplet |

| Methylene (CH2) | ~3.0 | Doublet |

| Amine (NH2) | 1.5 - 3.0 | Broad Singlet |

13C NMR (Carbon NMR) - Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C6H5) | 125 - 140 |

| Nitrile (CN) | 118 - 122 |

| Methine (CH) | 45 - 55 |

| Methylene (CH2) | 35 - 45 |

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring 1H and 13C NMR spectra of an aminonitrile is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical and should not have signals that overlap with the analyte's resonances.

-

Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

1H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse experiment is typically used.

-

Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, more scans are averaged to improve the signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

A proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of 13C and its lower gyromagnetic ratio, a larger number of scans and a longer relaxation delay are often required compared to 1H NMR.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| 3300 - 3500 | Medium | N-H stretch (amine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| ~2240 | Medium | C≡N stretch (nitrile) |

| 1600, 1495, 1450 | Strong | C=C stretch (aromatic ring) |

| 1000 - 1250 | Medium | C-N stretch (amine) |

| 690 - 770 | Strong | C-H bend (aromatic, out-of-plane) |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, which is likely a solid or high-boiling liquid at room temperature, can be obtained using the following methods:

-

KBr Pellet Method (for solids):

-

A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg), which is transparent to infrared radiation.

-

The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR) Method (for solids or liquids):

-

A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared beam is directed into the crystal and interacts with the sample at the surface. This method requires minimal sample preparation.

-

-

Data Acquisition: A background spectrum (of the empty sample compartment or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectral characterization of a chemical compound.

References

(2R)-2-Amino-3-phenylpropanenitrile molecular weight

An In-Depth Technical Guide to (2R)-2-Amino-3-phenylpropanenitrile

This technical guide provides a comprehensive overview of this compound, a chiral molecule of interest to researchers, scientists, and drug development professionals. The document details its molecular properties, synthesis, and potential applications, with a focus on providing actionable experimental protocols and clear data presentation.

Core Molecular Properties

This compound, an enantiomer of 2-Amino-3-phenylpropanenitrile, is a versatile building block in organic synthesis. Its physical and chemical properties are summarized below. The stereochemical designation "(2R)" does not alter the molecular weight or formula.

| Property | Value | Source |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Molecular Formula | C₉H₁₀N₂ | [1][2] |

| CAS Number | 55379-75-4 (for racemic mixture) | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CC(C#N)N | [2] |

| InChI Key | AVXNAHRDJXOJHT-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 146.084398327 Da | [2] |

Synthesis of 2-Amino-3-phenylpropanenitrile

The most common method for synthesizing α-aminonitriles, including 2-Amino-3-phenylpropanenitrile, is the Strecker synthesis.[3][4][5] This reaction involves the condensation of an aldehyde (phenylacetaldehyde in this case) with ammonia and a cyanide source.[5] The standard Strecker synthesis produces a racemic mixture of the (R) and (S) enantiomers. To obtain the specific (2R)-enantiomer, either an asymmetric modification of the Strecker synthesis or a subsequent chiral separation of the racemic product is required.[5]

General Synthesis Workflow

The following diagram illustrates the general workflow for the Strecker synthesis of 2-Amino-3-phenylpropanenitrile.

Experimental Protocols

Strecker Synthesis of Racemic 2-Amino-3-phenylpropanenitrile

This protocol is a representative example of a Strecker reaction for the synthesis of α-aminonitriles and can be adapted for 2-Amino-3-phenylpropanenitrile.[4][5]

Materials:

-

Phenylacetaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ammonium chloride (1.2 equivalents) in water.

-

Add a solution of phenylacetaldehyde (1.0 equivalent) in methanol to the ammonium chloride solution. Stir the mixture until homogenous.

-

In a separate flask, dissolve potassium cyanide (1.1 equivalents) in water.

-

Slowly add the potassium cyanide solution to the aldehyde/ammonium chloride mixture at 0 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous mixture with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

Purify the crude product by flash column chromatography.

Chiral Separation via High-Performance Liquid Chromatography (HPLC)

To isolate the (2R)-enantiomer from the racemic mixture, chiral HPLC is a common and effective method.[6][7]

Instrumentation and Columns:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

A chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating chiral amines and related compounds.[6]

General Mobile Phase Conditions:

-

A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol or ethanol) is typically used.[6]

-

The exact ratio of the solvents needs to be optimized to achieve the best separation for the specific compound. A typical starting point could be 90:10 hexane:2-propanol.

-

The flow rate is generally set around 1 mL/min.[6]

Procedure:

-

Dissolve a small amount of the racemic 2-Amino-3-phenylpropanenitrile in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Monitor the elution of the enantiomers using the UV detector. The two enantiomers should appear as two separate peaks.

-

Collect the fraction corresponding to the desired (2R)-enantiomer. The elution order of the enantiomers will depend on the specific chiral column used.

-

The enantiomeric purity of the collected fraction can be determined by re-injecting a small sample onto the same column.

Potential Applications in Research and Drug Development

2-Amino-3-phenylpropanenitrile and its derivatives are of interest in medicinal chemistry and drug development.

-

Anticancer Potential: Research has indicated that 2-Amino-3-phenylpropanenitrile may be an active form of a sulfoxide that has shown efficacy in the treatment of brain tumors in animal models.[1] Its stereoselective properties make it a candidate for further optimization in cancer therapy.[1]

-

Synthetic Building Block: As an α-aminonitrile, this compound is a versatile precursor for the synthesis of α-amino acids and various heterocyclic compounds, which are important scaffolds in many pharmaceutical agents.

Signaling Pathways and Logical Relationships

Currently, there is limited publicly available information detailing the specific signaling pathways through which this compound may exert its biological effects, particularly in the context of cancer treatment. The mechanism of action is not yet fully understood.[1]

The logical relationship central to working with this specific enantiomer is its synthesis and purification, as depicted in the workflow diagram in section 2.1. The process logically flows from the starting materials, through the formation of a racemic mixture, to the essential step of chiral separation to isolate the desired (2R) enantiomer.

References

- 1. 2-Amino-3-phenylpropanenitrile | 55379-75-4 | FCA37975 [biosynth.com]

- 2. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. yakhak.org [yakhak.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to (2R)-2-Amino-3-phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

The compound of interest, (2R)-2-Amino-3-phenylpropanenitrile, is a chiral molecule with significant potential in therapeutic applications, notably in the context of neurological cancers.

IUPAC Name: this compound[1]

This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and known biological activities, serving as a foundational resource for research and development.

Physicochemical Data

A summary of the key physicochemical properties of 2-amino-3-phenylpropanenitrile is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | PubChem[1][2] |

| Molecular Weight | 146.19 g/mol | PubChem[1][2] |

| IUPAC Name | 2-amino-3-phenylpropanenitrile | PubChem[1] |

| CAS Number | 55379-75-4 (for racemic mixture) | PubChem[1][2] |

| InChI | InChI=1S/C9H10N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6,11H2 | PubChem[1] |

| InChIKey | AVXNAHRDJXOJHT-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)CC(C#N)N | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis Protocols

The synthesis of 2-amino-3-phenylpropanenitrile can be achieved through various methods, including classical chemical synthesis and stereoselective enzymatic approaches. The following protocols provide detailed methodologies for both racemic and enantiomerically enriched preparations.

Racemic Synthesis via Strecker Reaction

A well-established method for the synthesis of the racemic mixture of 2-amino-3-phenylpropanenitrile is the Strecker synthesis. This multi-step, one-pot reaction is a cost-effective approach for producing the foundational scaffold.

Experimental Protocol:

-

Step 1: Preparation of the Reaction Medium: A 30 wt% aqueous solution of sodium cyanide (653 g, 4.0 mol) is saturated with ammonia gas at 0.15 MPa and maintained at 25°C.

-

Step 2: Addition of Reagents: Acetic acid (240 g, 4.0 mol) is added to the solution over a period of 30 minutes. Subsequently, phenylacetaldehyde (534 g, 4.0 mol, 80-90% purity) is added over 45 minutes.

-

Step 3: Reaction: The reaction mixture is stirred for 4 hours at 35°C.

-

Step 4: Extraction and Isolation: The mixture is then extracted with 2 L of dichloromethane (CH₂Cl₂). The organic layer is separated and the solvent is evaporated.

-

Step 5: Salt Formation and Precipitation: The resulting residue is dissolved in 4.5 L of diethyl ether. A saturated solution of hydrogen chloride (HCl) in dioxane (3-3.5 mol) is added to this solution.

-

Step 6: Final Product Recovery: The precipitated rac-2-amino-3-phenylpropanenitrile hydrochloride is collected by filtration and washed with diethyl ether. The typical yield for this process is 80-85%.

Asymmetric Synthesis Approaches

The biological activity of 2-amino-3-phenylpropanenitrile is expected to be enantiomer-specific. Therefore, methods to obtain the pure (2R)-enantiomer are of high interest. While a specific, detailed protocol for the asymmetric synthesis of this compound was not found in the surveyed literature, optimization studies have pointed towards the use of potassium t-butoxide in asymmetric synthesis as a promising direction. Further research into chiral catalysts and auxiliaries is warranted to develop a robust and scalable process.

Enzymatic Synthesis

Enzymatic methods offer a highly selective route to chiral compounds. Nitrilases and nitrile hydratase-amidase systems have been successfully employed for the enantioselective hydrolysis of aminonitriles. These biocatalytic approaches can provide access to the desired (2R)-enantiomer with high enantiomeric excess. A general workflow for such a process is outlined below.

References

The Genesis of Asymmetric Aminonitriles: A Technical Guide to Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aminonitriles are pivotal intermediates in the synthesis of enantiomerically pure α-amino acids, fundamental building blocks for a vast array of pharmaceuticals and biologically active molecules. This technical guide provides an in-depth exploration of the discovery and historical development of chiral aminonitriles, with a primary focus on the evolution of asymmetric synthetic methodologies. We will delve into the seminal discovery of the Strecker reaction, the pioneering work in diastereoselective synthesis using chiral auxiliaries, and the subsequent revolution brought about by catalytic asymmetric methods. This guide presents detailed experimental protocols for key historical and contemporary syntheses, summarizes quantitative data for comparative analysis, and utilizes graphical representations to illustrate reaction mechanisms and experimental workflows, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Dawn of Aminonitrile Chemistry

The story of chiral aminonitriles begins with the discovery of the Strecker synthesis in 1850 by Adolph Strecker. In his attempt to prepare lactic acid, he serendipitously created the first α-amino acid, alanine, from a mixture of acetaldehyde, ammonia, and hydrogen cyanide.[1] This reaction, proceeding through an α-aminonitrile intermediate, laid the foundation for amino acid synthesis for over a century. However, the classical Strecker synthesis invariably produces a racemic mixture of aminonitriles, yielding racemic amino acids upon hydrolysis.[1] The quest for enantiomerically pure amino acids, driven by the stereospecific nature of biological systems, necessitated the development of asymmetric methods for preparing chiral aminonitriles.

The First Breakthrough: Diastereoselective Synthesis with Chiral Auxiliaries

The first significant leap towards chiral aminonitriles was the introduction of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction, and are subsequently removed.

Harada's Pioneering Asymmetric Strecker Synthesis (1963)

In a landmark 1963 paper, Kaoru Harada reported the first asymmetric synthesis of an amino acid using the Strecker reaction.[1][2] By replacing ammonia with a chiral amine, (S)-α-phenylethylamine, he was able to induce asymmetry in the formation of alanine. This diastereoselective approach marked a turning point in the field, demonstrating that the stereochemistry of the aminonitrile could be controlled.

Experimental Protocol: Harada's Asymmetric Synthesis of L-Alanine (1963)

-

Imine Formation: A solution of acetaldehyde (1.0 g, 22.7 mmol) in water (10 mL) is cooled in an ice bath. To this, (S)-(-)-α-phenylethylamine (2.75 g, 22.7 mmol) is added dropwise with stirring. The mixture is stirred for 30 minutes at 0°C.

-

Cyanation: A solution of sodium cyanide (1.11 g, 22.7 mmol) in water (5 mL) is added dropwise to the imine solution at 0°C. The reaction mixture is stirred for 2 hours at room temperature.

-

Hydrolysis and Separation: The resulting α-aminonitrile is hydrolyzed with hydrochloric acid (6N, 30 mL) at 100°C for 3 hours. The solution is then extracted with ether to remove byproducts. The aqueous layer is evaporated to dryness. The residue is dissolved in water and the pH is adjusted to 6.5 with ammonium hydroxide. The precipitated amino acids are collected by filtration. The diastereomeric amino acids are then separated by fractional crystallization or chromatography.

-

Analysis: The optical purity of the resulting alanine was determined by measuring the optical rotation and comparing it to the known value for L-alanine.

This pioneering work opened the door for the use of various chiral amines as auxiliaries in the Strecker synthesis.

Phenylglycine Amide: A Practical Chiral Auxiliary

In the quest for more efficient and practical chiral auxiliaries, (R)-phenylglycine amide emerged as a highly effective option. Its use in a crystallization-induced asymmetric transformation allows for the isolation of diastereomerically pure α-aminonitriles in high yields.[3][4]

Experimental Protocol: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

-

Reaction Setup: (R)-phenylglycine amide (1.51 g, 10 mmol) and pivaldehyde (1.0 mL, 10 mmol) are suspended in water (15 mL).

-

Cyanide Addition: A solution of sodium cyanide (0.54 g, 11 mmol) in water (5 mL) is added, followed by the dropwise addition of acetic acid (0.63 mL, 11 mmol) over 10 minutes at room temperature.

-

Crystallization-Induced Asymmetric Transformation: The reaction mixture is stirred at 70°C for 24 hours. During this time, one diastereomer of the aminonitrile selectively crystallizes out of solution.

-

Isolation and Purification: The mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water, and dried. The resulting α-aminonitrile is obtained with high diastereomeric excess.

The Catalytic Revolution: Enantioselective Strecker Reactions

While chiral auxiliaries were a significant advancement, their use in stoichiometric amounts and the need for subsequent removal presented drawbacks. The development of chiral catalysts for the Strecker reaction in the late 20th and early 21st centuries marked a paradigm shift, enabling the synthesis of chiral aminonitriles with high efficiency and enantioselectivity using only a small amount of a chiral catalyst.

Jacobsen's Thiourea Catalysts

Eric Jacobsen and his group developed highly effective and versatile chiral thiourea-based organocatalysts for the asymmetric Strecker reaction.[5] These catalysts activate the imine towards nucleophilic attack by hydrogen cyanide through hydrogen bonding interactions.

Experimental Protocol: Scalable Asymmetric Strecker Reaction with a Thiourea Catalyst

-

Catalyst Preparation: The chiral thiourea catalyst is prepared from commercially available starting materials.

-

Reaction Setup: In a well-ventilated fume hood, a round-bottomed flask is charged with the imine substrate (1.0 equiv) and the chiral thiourea catalyst (0.01-0.05 equiv) in a suitable solvent such as toluene or dichloromethane.

-

Cyanide Source: A cyanide source, such as potassium cyanide (KCN) with an additive like acetic acid to generate HCN in situ, or trimethylsilyl cyanide (TMSCN), is added at a controlled temperature (often sub-ambient, e.g., -78°C to 0°C).[5]

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting imine is consumed.

-

Workup and Purification: The reaction is quenched, and the aminonitrile product is isolated and purified by standard techniques such as extraction and column chromatography.

-

Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Quantitative Data Summary

The following tables provide a summary of quantitative data for various asymmetric Strecker reactions, allowing for easy comparison of different methods.

Table 1: Diastereoselective Strecker Synthesis using Chiral Auxiliaries

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Acetaldehyde | (S)-α-phenylethylamine | ~60:40 | Moderate | Harada (1963) |

| Pivaldehyde | (R)-phenylglycine amide | >99:1 | 93 | [3][4] |

| 3,4-Dimethoxyphenylacetone | (R)-phenylglycine amide | >99:1 | 76 | [3] |

Table 2: Catalytic Enantioselective Strecker Synthesis

| Imine Substrate | Catalyst | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| N-Benzhydryl-p-anisaldimine | Jacobsen's Thiourea Catalyst | 2 | 98 | 95 | [5] |

| N-Benzhydryl-pivaldimine | Jacobsen's Thiourea Catalyst | 2 | 96 | 91 | [5] |

| N-Allyl-benzaldimine | Jacobsen's Schiff Base Catalyst | 2 | 95 | 74 | [6] |

| N-Benzyl-t-butylketimine | Jacobsen's Schiff Base Catalyst | 2 | 96 | 88 | [6] |

Visualizing the Processes: Mechanisms and Workflows

Graphical representations are invaluable for understanding the intricate steps involved in the synthesis of chiral aminonitriles.

The Strecker Reaction Mechanism

The fundamental process of the Strecker reaction involves the formation of an imine from an aldehyde and an amine, followed by the nucleophilic addition of a cyanide ion.

Caption: General mechanism of the Strecker reaction.

Catalytic Cycle of a Chiral Thiourea Catalyst

The Jacobsen-type thiourea catalyst operates through a well-defined catalytic cycle, activating the imine and facilitating the enantioselective addition of cyanide.

Caption: Catalytic cycle of a chiral thiourea catalyst.

Experimental Workflow for Asymmetric Synthesis and Analysis

A typical experimental workflow for the synthesis, purification, and analysis of a chiral aminonitrile is a multi-step process.

Caption: A typical experimental workflow.

Conclusion

The journey from Strecker's racemic synthesis to the highly efficient and enantioselective catalytic methods of today represents a remarkable evolution in organic chemistry. The discovery and development of synthetic routes to chiral aminonitriles have been instrumental in advancing the field of asymmetric synthesis and have had a profound impact on the pharmaceutical industry. The principles of diastereoselection using chiral auxiliaries and enantioselection using chiral catalysts, pioneered in the context of the Strecker reaction, are now fundamental concepts in modern organic synthesis. This guide provides a solid foundation for understanding these key developments and equips researchers with the historical context and practical knowledge to apply these powerful methodologies in their own work. The continued innovation in this area promises even more efficient and sustainable methods for the synthesis of chiral molecules in the future.

References

- 1. ASYMMETRIC SYNTHESIS OF ALPHA-AMINO ACIDS BY THE STRECKER SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Stereochemistry of 2-Amino-3-phenylpropanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-phenylpropanenitrile, also known as phenylalaninonitrile, is a chiral molecule of significant interest in organic synthesis and drug development. As a direct precursor to phenylalanine and its derivatives, understanding and controlling its stereochemistry is paramount for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the stereochemical aspects of 2-amino-3-phenylpropanenitrile, including its synthesis, resolution, and characterization, with a focus on providing actionable data and detailed experimental protocols for professionals in the field.

Stereoisomers of 2-Amino-3-phenylpropanenitrile

2-Amino-3-phenylpropanenitrile possesses a single stereocenter at the α-carbon, giving rise to two enantiomers: (R)-2-amino-3-phenylpropanenitrile and (S)-2-amino-3-phenylpropanenitrile. The spatial arrangement of the amino, cyano, and benzyl groups around this chiral center dictates the molecule's interaction with other chiral molecules, a critical factor in its biological activity.

Enantioselective Synthesis

The direct synthesis of enantiomerically enriched 2-amino-3-phenylpropanenitrile is most commonly achieved through the asymmetric Strecker synthesis. This reaction involves the condensation of phenylacetaldehyde, a cyanide source (such as hydrogen cyanide or trimethylsilyl cyanide), and ammonia or an ammonia surrogate, in the presence of a chiral catalyst.

A variety of chiral catalysts have been explored for this transformation, including those based on chiral ligands complexed to metals and organocatalysts. The choice of catalyst is crucial for achieving high enantioselectivity.

Logical Workflow for Asymmetric Strecker Synthesis

Caption: Asymmetric Strecker Synthesis Workflow.

Chiral Resolution of Racemic 2-Amino-3-phenylpropanenitrile

An alternative to enantioselective synthesis is the resolution of a racemic mixture of 2-amino-3-phenylpropanenitrile. This can be achieved through several methods, with diastereomeric salt formation being a classical and effective approach.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of racemic 2-amino-3-phenylpropanenitrile using a chiral resolving agent, such as a chiral carboxylic acid.

-

Salt Formation:

-

Dissolve racemic 2-amino-3-phenylpropanenitrile in a suitable solvent (e.g., methanol, ethanol).

-

Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid) to the solution.

-

Stir the mixture to allow for the formation of diastereomeric salts.

-

-

Fractional Crystallization:

-

The two diastereomeric salts will have different solubilities in the chosen solvent.

-

Induce crystallization by cooling the solution, adding a less-polar co-solvent, or by slow evaporation.

-

The less soluble diastereomer will crystallize out of the solution first.

-

Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Basify the solution with a suitable base (e.g., sodium hydroxide) to deprotonate the amino group of the aminonitrile.

-

Extract the free aminonitrile enantiomer with an organic solvent (e.g., diethyl ether, dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 2-amino-3-phenylpropanenitrile.

-

-

Recovery of the Other Enantiomer:

-

The mother liquor from the crystallization step will be enriched in the more soluble diastereomer.

-

This diastereomer can be recovered and the corresponding enantiomer of the aminonitrile can be liberated following the same procedure as above.

-

Signaling Pathway for Chiral Resolution

Caption: Diastereomeric Salt Resolution Pathway.

Characterization of Enantiomers

The stereochemical purity of 2-amino-3-phenylpropanenitrile enantiomers is typically determined by two primary methods: measurement of specific rotation and chiral High-Performance Liquid Chromatography (HPLC).

Specific Rotation

Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The specific rotation is a characteristic physical property of a chiral compound. While specific rotation values for 2-amino-3-phenylpropanenitrile are not widely reported in readily accessible literature, the principle remains a fundamental method for characterization. The specific rotation can be calculated using the following formula:

[α]DT = α / (l × c)

Where:

-

[α] is the specific rotation

-

T is the temperature in degrees Celsius

-

D refers to the sodium D-line (589 nm)

-

α is the observed rotation in degrees

-

l is the path length of the polarimeter tube in decimeters

-

c is the concentration of the sample in g/mL

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A variety of chiral stationary phases are commercially available. For aminonitriles, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

-

Mobile Phase Selection: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents needs to be optimized to achieve baseline separation of the enantiomers. For basic compounds like aminonitriles, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

-

Analysis Conditions:

-

Flow rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., around 254 nm due to the phenyl group).

-

Injection volume: 5-20 µL.

-

Column temperature: Often ambient, but can be controlled to optimize separation.

-

-

Quantification: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [|Area1 - Area2| / (Area1 + Area2)] × 100

Data Summary

Due to the limited availability of specific quantitative data for 2-amino-3-phenylpropanenitrile in the public domain, the following table serves as a template for researchers to populate with their own experimental findings.

| Parameter | (R)-2-Amino-3-phenylpropanenitrile | (S)-2-Amino-3-phenylpropanenitrile |

| Specific Rotation ([α]D) | Value to be determined | Value to be determined |

| Solvent for [α] | e.g., Methanol | e.g., Methanol |

| Concentration for [α] (g/mL) | e.g., 1.0 | e.g., 1.0 |

| Chiral HPLC Retention Time (min) | Value to be determined | Value to be determined |

| Chiral HPLC Column | e.g., Chiralcel OD-H | e.g., Chiralcel OD-H |

| Mobile Phase | e.g., Hexane:Isopropanol (90:10) | e.g., Hexane:Isopropanol (90:10) |

Conclusion

The stereochemistry of 2-amino-3-phenylpropanenitrile is a critical aspect of its chemistry and application. Both enantioselective synthesis, primarily through the asymmetric Strecker reaction, and chiral resolution are viable pathways to obtaining enantiomerically pure forms of this important synthetic intermediate. Careful characterization using techniques such as polarimetry and chiral HPLC is essential to ensure the stereochemical integrity of the final product. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to confidently work with and control the stereochemistry of 2-amino-3-phenylpropanenitrile.

An In-Depth Technical Guide to the Physical and Chemical Properties of Alpha-Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-aminonitriles are a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. These bifunctional molecules are of significant interest in organic synthesis and medicinal chemistry, serving as versatile intermediates for the preparation of a wide array of biologically active compounds, including α-amino acids, nitrogen-containing heterocycles, and various pharmaceutical agents. Their unique structural arrangement imparts a distinct reactivity profile, making them valuable building blocks in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core physical and chemical properties of alpha-aminonitriles, with a focus on quantitative data, experimental methodologies, and key chemical transformations.

Physical Properties of Alpha-Aminonitriles

The physical properties of alpha-aminonitriles are influenced by their molecular weight, the nature of the substituents on the alpha-carbon, and the potential for intermolecular interactions such as hydrogen bonding.

General Characteristics

Alpha-aminonitriles can exist as liquids or solids at room temperature. Simple, low molecular weight alpha-aminonitriles are often oily liquids.[1] The presence of both a basic amino group and a polar nitrile group allows for hydrogen bonding, which can influence their boiling points and solubility.

Quantitative Physical Data

Compiling a comprehensive database of physical properties for all alpha-aminonitriles is challenging due to the vast number of possible structures. However, the following tables summarize available data for some common and representative alpha-aminonitriles.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Aminoacetonitrile | H₂NCH₂CN | C₂H₄N₂ | 56.07 | 101 (lit.)[2] | 58 @ 15 mmHg (partial decomp.)[3] |

| 2-Aminopropanenitrile | CH₃CH(NH₂)CN | C₃H₆N₂ | 70.09 | ~140 - 145 (as HCl salt)[4] | Not available |

| 2-Amino-2-phenylacetonitrile | C₆H₅CH(NH₂)CN | C₈H₈N₂ | 132.16 | Not available | Not available |

| 2-(2-Aminophenyl)acetonitrile | o-NH₂C₆H₄CH₂CN | C₈H₈N₂ | 132.16 | 69-72[5] | 302.2[5] |

| 2-(4-Aminophenyl)acetonitrile | p-NH₂C₆H₄CH₂CN | C₈H₈N₂ | 132.16 | 45-48 (lit.)[6] | Not available |

Note: Data for free bases can be scarce as they are often unstable and handled as their more stable salts (e.g., hydrochlorides).

Solubility Profile

The solubility of alpha-aminonitriles is dependent on the overall polarity of the molecule.

| Compound | Water | Ethanol | Diethyl Ether | Other Solvents |

| General Trend | Lower alkyl aminonitriles are generally soluble due to hydrogen bonding with water. Solubility decreases as the hydrocarbon portion of the molecule increases in size. | Good solubility is generally observed. | Solubility varies; less polar aminonitriles are more soluble. | Soluble in many polar organic solvents like methanol, acetonitrile, and DMF.[7] |

| 2-Aminopropanenitrile monohydrochloride | Soluble[4] | Not specified | Not specified | Not specified |

| 2-Cyanoethylamine (β-aminopropionitrile) | Soluble[8] | Not specified | Not specified | Not specified |

Acidity and Basicity (pKa)

The pKa values of alpha-aminonitriles are influenced by the electronic effects of the adjacent nitrile and amino groups.

| Functional Group | General pKa Range | Comments |

| Protonated Amino Group (-NH₃⁺) | 5-6 | The electron-withdrawing nature of the adjacent nitrile group decreases the basicity of the amino group compared to a typical primary amine (pKa ~10-11). For example, the pKa of the conjugate acid of aminoacetonitrile is 5.34.[9] |

| α-Hydrogen | ~25-30 | The α-hydrogen is weakly acidic due to the resonance stabilization of the resulting carbanion by the nitrile group. |

Chemical Properties and Reactivity

The chemical reactivity of alpha-aminonitriles is characterized by the interplay between the nucleophilic amino group and the electrophilic nitrile carbon. This dual functionality allows for a variety of chemical transformations.[10]

Reactions of the Nitrile Group

The nitrile group in alpha-aminonitriles can undergo several important reactions:

-

Hydrolysis: This is one of the most significant reactions of alpha-aminonitriles, as it provides a direct route to α-amino acids. The hydrolysis can be catalyzed by either acid or base.[11][12]

-

Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yields the carboxylic acid.[11]

-

Base-catalyzed hydrolysis: The hydroxide ion attacks the electrophilic nitrile carbon, leading to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylate salt.

-

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding 1,2-diamines.[10]

-

Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields an α-amino ketone.

Reactions of the Amino Group

The amino group in alpha-aminonitriles behaves as a typical primary amine and can undergo:

-

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylated alpha-aminonitriles. These derivatives are of interest in drug discovery as they can act as mechanism-based inhibitors of certain enzymes.[13]

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Reactivity as a Whole Molecule

Alpha-aminonitriles are key intermediates in several important synthetic transformations:

-

Precursors to Heterocycles: The bifunctional nature of alpha-aminonitriles makes them excellent starting materials for the synthesis of various nitrogen-containing heterocycles, such as imidazoles and thiadiazoles.[14]

-

Umpolung Reactivity: The α-carbon can be deprotonated to form a nucleophilic acyl anion equivalent, which can then react with various electrophiles.[10]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of alpha-aminonitriles are crucial for researchers in this field.

Synthesis of Alpha-Aminonitriles: The Strecker Synthesis

The Strecker synthesis is the most common and versatile method for the preparation of alpha-aminonitriles. It is a one-pot, three-component reaction involving an aldehyde or ketone, an amine (often ammonia), and a cyanide source.[15][16]

General Protocol for the Strecker Synthesis of 2-Aminopropanenitrile (Alanine Precursor):

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with a solution of ammonium chloride (NH₄Cl) in water.

-

Addition of Aldehyde: Acetaldehyde is added to the stirred solution.

-

Addition of Cyanide: A solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in water is added dropwise to the reaction mixture. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Reaction: The mixture is stirred at room temperature for a specified period, typically several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-aminopropanenitrile.

-

Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Hydrolysis of Alpha-Aminonitriles to Alpha-Amino Acids

General Protocol for the Acid Hydrolysis of an Alpha-Aminonitrile:

-

Reaction Setup: The alpha-aminonitrile is dissolved in a strong aqueous acid, such as 6M hydrochloric acid (HCl).

-

Heating: The solution is heated to reflux for several hours. The hydrolysis of the nitrile to a carboxylic acid and the accompanying release of ammonia occurs during this step.

-

Work-up: After cooling, the reaction mixture is often concentrated under reduced pressure. The resulting amino acid hydrochloride can be isolated by crystallization.

-

Neutralization: To obtain the free amino acid, the hydrochloride salt is dissolved in a minimum amount of water, and the pH is adjusted to the isoelectric point of the amino acid using a base (e.g., ammonium hydroxide or pyridine). The free amino acid will precipitate out of the solution and can be collected by filtration.

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy: FT-IR spectroscopy is a valuable tool for identifying the functional groups present in alpha-aminonitriles.

-

N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the amino group. Primary amines will show two bands in this region.

-

C≡N stretch: A sharp, and often weak, absorption band appears in the range of 2220-2260 cm⁻¹. For aminoacetonitrile, this peak is observed around 2237 cm⁻¹.[17][18]

-

C-N stretch: This absorption is typically found in the 1020-1250 cm⁻¹ region.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of alpha-aminonitriles.

-

¹H NMR:

-

α-Hydrogen: The proton on the carbon bearing the amino and nitrile groups typically appears as a multiplet in the region of 3.5-4.5 ppm.

-

NH₂ Protons: The protons of the amino group often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

Nitrile Carbon (C≡N): The carbon of the nitrile group gives a characteristic signal in the downfield region of the spectrum, typically between 115-125 ppm.

-

α-Carbon: The carbon atom attached to both the amino and nitrile groups resonates in the range of 30-60 ppm.

-

3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of alpha-aminonitriles. Common fragmentation pathways include the loss of the cyanide radical (•CN) and cleavage of the C-C bond alpha to the nitrogen atom.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to alpha-aminonitriles.

Caption: General structure of an alpha-aminonitrile.

Caption: The Strecker synthesis of alpha-aminonitriles.

Caption: Hydrolysis of alpha-aminonitriles to alpha-amino acids.

Conclusion

Alpha-aminonitriles are fundamentally important molecules in organic chemistry with a rich and diverse reactivity. Their role as direct precursors to amino acids and as versatile building blocks for a multitude of other valuable compounds underscores their significance in both academic research and industrial applications, particularly in the realm of drug discovery and development. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for any scientist working with or considering the use of these powerful synthetic intermediates.

References

- 1. Aminoacetonitrile | C2H4N2 | CID 10901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminoacetonitrile | CAS#:540-61-4 | Chemsrc [chemsrc.com]

- 3. Aminoacetonitrile [drugfuture.com]

- 4. Propanenitrile, 2-Amino-, Monohydrochloride Detailed Information, Chemical Properties, Uses, Safety Data & Supplier China | E-E-A-T Verified [nj-finechem.com]

- 5. 2-(2-Aminophenyl)acetonitrile [myskinrecipes.com]

- 6. 2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc [chemsrc.com]

- 7. US4551526A - Synthesis of alpha-aminonitriles - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 10. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. medschoolcoach.com [medschoolcoach.com]

- 17. researchgate.net [researchgate.net]

- 18. Aminoacetonitrile characterization in astrophysical-like conditions | Astronomy & Astrophysics (A&A) [aanda.org]

(2R)-2-Amino-3-phenylpropanenitrile: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-Amino-3-phenylpropanenitrile, a chiral aminonitrile, has emerged as a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its biological activity, with a primary focus on its role as a potential enzyme inhibitor. While its mechanism of action is an active area of research, current evidence points towards the inhibition of cysteine proteases, particularly Cathepsin C (also known as Dipeptidyl Peptidase I, DPPI), a key enzyme in the inflammatory cascade. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to support further investigation and drug development efforts.

Introduction

This compound is the (R)-enantiomer of a synthetic amino acid derivative. Its potential therapeutic applications have been suggested in the context of neurological disorders and inflammatory diseases. The presence of a nitrile group is a key structural feature, as this functional group is known to interact with the active site of cysteine proteases, often acting as a reversible covalent inhibitor.

Initial research has also suggested a potential, though not fully understood, therapeutic effect of the racemic mixture in animal models of brain tumors[1]. However, the primary focus of this guide will be on the more mechanistically plausible role of the (2R)-enantiomer as a modulator of inflammatory pathways through enzyme inhibition.

Mechanism of Action: Inhibition of Cathepsin C

The most probable biological target of this compound is Cathepsin C. Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and proteinase 3[2][3][4][5]. By cleaving the N-terminal dipeptides from these zymogens, Cathepsin C initiates a proteolytic cascade that is central to the inflammatory response.

The nitrile group of this compound is hypothesized to act as a "warhead," forming a reversible covalent thioimidate adduct with the catalytic cysteine residue (Cys234) in the active site of Cathepsin C. This interaction blocks the enzyme's ability to bind and process its natural substrates, thereby attenuating the downstream inflammatory cascade.

Signaling Pathway of Cathepsin C Inhibition

The following diagram illustrates the proposed mechanism of action of this compound in the context of the Cathepsin C-mediated inflammatory pathway.

Quantitative Biological Data

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki) for the inhibitory activity of the pure (2R)-enantiomer of 2-Amino-3-phenylpropanenitrile against Cathepsin C or other enzymes. The development of nitrile-based inhibitors for Cathepsin C is an active area of research, with many reported compounds showing potent inhibitory activity. For context, representative data for other nitrile-based Cathepsin C inhibitors are presented in the table below. It is anticipated that experimental determination for the (2R) enantiomer would yield values in a similar range.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Brensocatib (INS1007) | Cathepsin C | Enzymatic | 15 | [6] |

| BI-9740 | Cathepsin C | Enzymatic (human) | 1.8 | [7] |

| Compound 36 (a novel dihydropyrimidin-2(1H)-ketone) | Cathepsin C | Enzymatic | 437 | [8] |

| L-Thi-L-Phe-CN | Cathepsin C | Enzymatic | 14 | [9] |

Note: This table provides context with related compounds. Data for this compound is not yet available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's biological activity.

Cathepsin C (DPPI) Inhibition Assay (Enzymatic)

This protocol describes a typical in vitro assay to determine the inhibitory potency of a test compound against purified Cathepsin C.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 5.5.

-

Enzyme Solution: Recombinant human Cathepsin C is diluted in assay buffer to the desired final concentration (e.g., 1 nM).

-

Inhibitor Stock Solution: this compound is dissolved in DMSO to create a high-concentration stock (e.g., 10 mM). Serial dilutions are then prepared in assay buffer.

-

Substrate Solution: A fluorogenic substrate, such as Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC), is dissolved in DMSO and then diluted in assay buffer to the desired final concentration (e.g., 20 µM).

-

-

Assay Procedure:

-

In a 96-well black microplate, add assay buffer, the test compound at various concentrations, and the Cathepsin C enzyme solution.

-

Include controls: a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence in a microplate reader (e.g., Excitation: 350 nm, Emission: 460 nm) at 37°C. Readings are taken kinetically, for example, every 2 minutes for 30 minutes.

-

-

Data Analysis:

-

The initial reaction velocities (rate of fluorescence increase) are calculated for each inhibitor concentration.

-

The percentage of inhibition is determined relative to the positive control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Cathepsin C Activity Assay

This protocol describes how to measure the activity of Cathepsin C within a cellular context, which provides a more physiologically relevant assessment of an inhibitor's efficacy.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line known to express Cathepsin C (e.g., human U937 monocyte-like cells) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere or stabilize.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours) to allow for cell penetration and target engagement.

-

-

Cell Lysis and Activity Measurement:

-

After treatment, wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors (excluding cysteine protease inhibitors).

-

The cell lysate is then used in an enzymatic assay as described in section 4.1. The total protein concentration of each lysate should be determined to normalize the enzyme activity.

-

-

Data Analysis:

-

The Cathepsin C activity in the lysates of treated cells is compared to that of untreated (vehicle control) cells.

-

The cellular IC50 value can be determined by plotting the percentage of Cathepsin C activity against the inhibitor concentration.

-

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of aminonitrile-based inhibitors of Cathepsin C are highly dependent on the nature of the substituents at the P1 and P2 positions (referring to the substrate nomenclature). For this compound, the benzyl group occupies the S1 pocket of the enzyme. The stereochemistry at the alpha-carbon is crucial for proper orientation within the active site. The (R)-configuration is often preferred for optimal interaction. Further synthetic modifications to the phenyl ring or the amino group could be explored to enhance potency and selectivity.

Therapeutic Potential and Future Directions

The inhibition of Cathepsin C is a promising therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), bronchiectasis, and certain autoimmune disorders. By blocking the activation of neutrophil serine proteases, inhibitors like this compound could potentially reduce the tissue damage associated with chronic inflammation.

The initial reports of its efficacy in brain tumor models warrant further investigation[1]. A possible, yet speculative, mechanism could involve the modulation of tumor-associated inflammation or the inhibition of cathepsins involved in tumor invasion and metastasis.

Future research should focus on:

-

Quantitative determination of the inhibitory potency (IC50 and Ki) of this compound against human Cathepsin C.

-

Elucidation of the selectivity profile against other cathepsins and proteases.

-

In vivo studies in relevant animal models of inflammatory diseases to assess efficacy and pharmacokinetic/pharmacodynamic properties.

-

Mechanistic studies to clarify its role, if any, in cancer pathophysiology.

Conclusion

This compound is a promising small molecule with the potential to act as a potent and selective inhibitor of Cathepsin C. Its biological activity is rooted in the established mechanism of nitrile-based inhibition of cysteine proteases. While specific quantitative data for this enantiomer is still needed, the existing body of research on related compounds provides a strong rationale for its further development as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and related compounds.

References

- 1. Frontiers | Chemoenzymatic Synthesis of Complex Phenylpropanoid Derivatives by the Botrytis cinerea Secretome and Evaluation of Their Wnt Inhibition Activity [frontiersin.org]

- 2. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmpas.com [jmpas.com]

- 9. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-2-Amino-3-phenylpropanenitrile: A Technical Guide to Its Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Amino-3-phenylpropanenitrile, a chiral α-aminonitrile, serves as a crucial building block in the synthesis of various biologically active compounds. Its structural similarity to the amino acid phenylalanine makes it a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synonyms, trade names, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its potential role as a modulator of enzymatic pathways relevant to disease.

Chemical Identity and Properties

This compound is the (R)-enantiomer of 2-amino-3-phenylpropanenitrile. As a specialized research chemical, it is not commonly known by trade names.

Synonyms:

-

(R)-α-Amino-benzeneacetonitrile

-

(R)-Phenylalaninonitrile

-

(2R)-2-Amino-3-phenylpropionitrile

Physicochemical Properties:

A summary of the key physicochemical properties for 2-amino-3-phenylpropanenitrile (racemic mixture, as specific data for the (2R)-enantiomer is limited) is provided in the table below. Enantiomers share the same physical properties except for their interaction with plane-polarized light[1].

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | [2] |

| Molecular Weight | 146.19 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available for (2R)-enantiomer | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | |

| Specific Rotation [α]D | Not available |

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.